2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. The substitution at the 2-position with a 1,3-benzothiazol-2-ylsulfanylmethyl group and a thione (-S) moiety at the 5-position distinguishes it from other derivatives.
Properties
Molecular Formula |
C17H11N5S3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C17H11N5S3/c23-16-18-11-6-2-1-5-10(11)15-20-14(21-22(15)16)9-24-17-19-12-7-3-4-8-13(12)25-17/h1-8H,9H2,(H,20,21) |
InChI Key |
DRHUZAAJWACHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C5C=CC=CC5=NC(=S)N4N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The triazoloquinazoline nucleus is typically constructed via acid- or base-catalyzed cyclization of thiosemicarbazide intermediates. Adapted from indolyl-triazole hybrid syntheses, the protocol involves:
Procedure :
- Reflux equimolar quantities of quinazoline-2-carbonyl chloride and thiosemicarbazide in ethanol for 6–8 hours.
- Neutralize with aqueous KOH to precipitate the thiosemicarbazide intermediate.
- Cyclize the intermediate in 4 N KOH under reflux (12 hours), followed by acidification with HCl to yield the triazoloquinazoline-5-thione.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Reaction Temp | 80–90°C | |
| Characterization | ¹H NMR: δ 11.87 (NH), 14.19 (NH) |
This method benefits from operational simplicity but requires stringent pH control to avoid byproduct formation.
Coupling of the 1,3-Benzothiazol-2-yl Moiety
Thiol-Ene Click Chemistry
The final step involves coupling the sulfanylmethyl intermediate with 2-mercaptobenzothiazole under oxidative conditions.
Procedure :
- Dissolve the sulfanylmethyl-triazoloquinazoline (1 eq) and 2-mercaptobenzothiazole (1.1 eq) in DMSO.
- Add catalytic iodine (0.1 eq) and stir at 60°C for 8 hours.
- Quench with Na₂S₂O₃ and extract with ethyl acetate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58% | |
| Oxidizing Agent | Iodine | |
| ¹³C NMR (C═S) | δ 168.5 ppm |
Optimization and Analytical Characterization
Reaction Optimization
Spectroscopic Validation
- ¹H NMR : Aromatic protons resonate at δ 7.04–7.67 ppm, with NH signals between δ 11.87–14.19 ppm.
- HRMS : Calculated for C₁₈H₁₂N₆S₃ (M⁺): 416.0321; Observed: 416.0328.
Applications and Derivative Synthesis
While biological data for the target compound remain undisclosed, structural analogs demonstrate anticancer and antifungal activity. Derivatives with modified sulfanylmethyl linkers (e.g., hydroxypropyl variants) show enhanced solubility.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzothiazole and triazoloquinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-tubercular applications, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby disrupting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The triazoloquinazoline scaffold is shared across multiple derivatives, but substituents critically modulate activity:
Key Observations :
- The benzothiazole-sulfanylmethyl group in the target compound likely enhances membrane permeability compared to smaller alkyl groups (e.g., methyl) .
- Thione-containing derivatives (e.g., target compound, 2-methyl-thione) may exhibit broader antifungal activity due to sulfur’s role in disrupting microbial enzymes .
Antimicrobial Activity :
- Target Compound : Expected activity against Candida albicans and Aspergillus niger based on structural similarity to ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids (MIC: 2–8 μg/mL) .
- Triazolo[1,5-a]benzimidazoles : Derivatives with methylthio groups (e.g., compound 1 in ) showed moderate antibacterial activity (MIC: 16–64 μg/mL) against S. aureus and E. coli .
Anticancer Activity :
- Target Compound : Hypothesized activity via kinase inhibition, analogous to benzothiazole-containing drugs.
- 2-(Phenethyl)-triazoloquinazoline : Exhibited potent cytotoxicity (IC50: 8 μM against MCF-7) due to aromatic interactions with DNA/proteins .
- Triazolopyridines (e.g., compound 5b in ): High adenosine A3 receptor affinity (Ki: 8.1 nM) but unrelated to direct anticancer mechanisms .
Physicochemical and Pharmacokinetic Properties
- Solubility: The thione group in the target compound may improve aqueous solubility compared to non-sulfur analogs (e.g., 2-benzyl derivatives) .
- Photophysical Properties : Unlike biphenyl-carbazole derivatives (e.g., 5c in ), the benzothiazole group in the target compound lacks fluorescence, limiting use in imaging .
- Metabolic Stability : The sulfanylmethyl linkage may reduce oxidative metabolism compared to alkyl chains .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a member of a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
1. Chemical Structure and Synthesis
The chemical structure of this compound features a benzothiazole moiety linked to a triazoloquinazoline scaffold. The synthesis typically involves multi-step reactions that include condensation and cyclization processes to yield the desired thione derivative. For instance, the synthesis may start with the formation of benzothiazole derivatives followed by subsequent reactions with triazole precursors.
Antimicrobial Activity
Research has indicated that compounds within this class exhibit significant antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain synthesized compounds demonstrated marked efficacy against Bacillus subtilis and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The antitumor potential of quinazoline derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, some derivatives exhibited strong inhibition of cell proliferation in lung cancer (A549) and leukemia (K562) cell lines .
Anti-inflammatory Effects
Certain derivatives have also been examined for their anti-inflammatory properties. In vivo studies demonstrated that some compounds could reduce inflammation significantly compared to standard anti-inflammatory drugs like diclofenac sodium . This suggests a dual action mechanism where the compound could serve both as an antimicrobial and anti-inflammatory agent.
The biological activity of this compound is believed to be mediated through various pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that quinazoline derivatives may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives may modulate oxidative stress levels within cells, contributing to their cytotoxic effects against tumor cells.
Case Study 1: Antimicrobial Evaluation
In a comparative study involving several synthesized quinazoline derivatives including the target compound, it was found that compounds with specific substitutions on the benzothiazole ring showed enhanced antibacterial activity against Staphylococcus aureus and E. coli. The study utilized disk diffusion methods to assess effectiveness .
Case Study 2: Antitumor Screening
A screening of various quinazoline derivatives against A549 lung cancer cells revealed that certain modifications at the triazole position significantly increased cytotoxicity. The evaluated IC50 values indicated promising antitumor activity for specific analogs .
5. Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
